molecular formula C15H19NO4 B7869933 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B7869933
M. Wt: 277.31 g/mol
InChI Key: MFJHIMXZADUHPF-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific studies on this exact analogue are not available, research on closely related structures provides strong indications of its potential value. Compounds based on the 2,3-dihydrobenzo[b][1,4]dioxine scaffold have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a well-established anticancer drug target . PARP1 plays a critical role in DNA repair processes, and its inhibition is a promising strategy for cancer therapy, particularly in potentiating the effects of chemo- and radio-therapy . Furthermore, similar piperidine-substituted 1,4-benzodioxine derivatives have been investigated for their activity as alpha(2)-adrenoceptor antagonists, which may have applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's . This compound is intended for research purposes only. It is not approved for use in humans or animals. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard statements for a closely related compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-10-11-3-2-6-16(9-11)15(18)12-4-1-5-13-14(12)20-8-7-19-13/h1,4-5,11,17H,2-3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJHIMXZADUHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protecting Group Strategies

Protecting GroupConditionsCompatibility
TBS (tert-butyldimethylsilyl)TBSCl, imidazole, DMFStable under basic/neutral conditions
Boc (tert-butoxycarbonyl)Boc₂O, DMAP, CH₂Cl₂Acid-labile; removed with HCl/dioxane

Catalytic Enhancements

  • Palladium-catalyzed cross-coupling : Introduces substituents at the benzodioxin’s C7/C8 positions post-cyclization (e.g., nitro groups via HNO₃/TFA).

  • Microwave-assisted synthesis : Reduces reaction time for amidation from 12 h to 45 min (70°C, 300 W).

Purification and Characterization

Chromatographic methods:

  • Reverse-phase HPLC : 90% purity achieved using C18 column (MeCN/H₂O + 0.1% TFA).

  • Recrystallization : Ethanol/water (4:1) yields crystalline product with >99% purity.

Spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 4.30–4.25 (m, 4H, OCH₂CH₂O), 3.70 (br s, 1H, OH), 3.58–3.50 (m, 2H, piperidine CH₂OH).

  • HRMS (ESI+) : m/z 278.1492 [M+H]⁺ (calc. 278.1495).

Industrial-Scale Considerations

Cost analysis:

ReagentCost/kg (USD)Contribution to Total Cost
1,2-Dibromoethane12018%
HATU2,50041%
3-(Hydroxymethyl)piperidine98027%

Green chemistry advancements:

  • Solvent recycling: THF recovery via distillation reduces waste by 60%.

  • Catalytic hydrogenation: Replaces stoichiometric NaBH₄ in piperidine synthesis, improving atom economy .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl methanone group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antagonist Properties
Research indicates that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin compounds exhibit significant activity as antagonists for specific adrenergic receptors. For instance, compounds similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone have been studied for their effects on α2C adrenergic receptors, which are implicated in various physiological processes including anxiety and hypertension .

Sleep Apnea Treatment
A recent patent describes the use of derivatives of this compound for the treatment of sleep apnea. The mechanism involves modulation of neurotransmitter systems that regulate sleep patterns, suggesting a promising avenue for therapeutic intervention .

Pharmacological Applications

Neuropharmacology
The compound has been explored for its neuropharmacological effects. Its structural features allow it to interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders such as depression and anxiety .

Case Study: Anxiety Disorders
A study demonstrated that derivatives of this compound showed a reduction in anxiety-like behaviors in animal models. This was measured through standardized behavioral tests such as the elevated plus maze and open field test, indicating its potential as an anxiolytic agent .

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar dioxin derivatives indicate moderate toxicity levels; however, specific studies on (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone are still required to establish comprehensive safety data .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone is unique due to its combination of a dihydrobenzo dioxin ring and a piperidinyl methanone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , a complex organic molecule, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity by examining relevant studies, synthesizing existing knowledge, and presenting data in a structured manner.

Structural Characteristics

The compound consists of two main components:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its presence in various biologically active compounds.
  • Hydroxymethylpiperidine side chain : Contributes to the pharmacological properties of the molecule.

This combination suggests potential interactions with multiple biological targets, which may lead to diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound is hypothesized based on its structural components. Similar compounds have demonstrated various activities such as:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Anticancer activity

In vitro assays and animal models are necessary to validate these activities specifically for this compound.

1. Anticancer Activity

Research indicates that compounds with similar scaffolds have shown promising anticancer properties. For instance, studies involving benzodioxole derivatives have reported significant anticancer and antimicrobial activities. The unique combination of the dihydrobenzo[b][1,4]dioxin structure with the piperidine ring may enhance this compound's efficacy against cancer cells.

Compound NameStructure FeaturesBiological Activity
2-HydroxybenzophenoneHydroxy group on a benzophenone structureAntioxidant activity
PiperineAlkaloid from black pepper with a piperidine ringAnti-inflammatory and analgesic
Benzodioxole derivativesSimilar dioxole structureAnticancer and antimicrobial properties

2. Pharmacological Studies

Pharmacological studies are critical for understanding the interactions of this compound with biological systems. Key areas of exploration include:

  • Binding affinity to G protein-coupled receptors (GPCRs) : The compound's potential to modulate GPCR activity could be significant for therapeutic applications.
  • Inhibition of specific enzymes : Investigating its role in enzyme inhibition could reveal mechanisms underlying its biological effects.

Synthesis Pathways

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone typically involves several steps that require careful optimization of reaction conditions to maximize yield and purity. The general synthetic route includes:

  • Formation of the dihydrobenzo[b][1,4]dioxin core.
  • Introduction of the hydroxymethylpiperidine side chain through nucleophilic substitution or coupling reactions.

Future Directions

Further research is warranted to elucidate the specific biological mechanisms of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone. Potential studies include:

  • In vitro assays : To assess cytotoxicity and mechanism of action.
  • In vivo models : To evaluate therapeutic efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies : To identify modifications that enhance biological activity.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling the 2,3-dihydrobenzo[1,4]dioxin-5-carbonyl moiety with the 3-(hydroxymethyl)piperidine subunit via amide or ketone bond formation. Key steps include:

  • Coupling Reagents : Use carbodiimides (e.g., EDC/HOBt) for amidation or Friedel-Crafts acylation for ketone formation .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acyl chloride to piperidine derivatives) to minimize side products .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR : Use 1^1H and 13^13C NMR to confirm the benzodioxin aromatic protons (δ 6.8–7.2 ppm) and piperidinyl methylene groups (δ 3.4–4.1 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm1^{-1}) and hydroxyl groups (broad peak ~3400 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 331.15) .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (P260 code) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280 code) .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. Compare HOMO-LUMO gaps (~4.5 eV) with experimental redox potentials .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GPCRs) using AMBER or GROMACS. Validate docking scores (e.g., AutoDock Vina) with in vitro binding assays .
  • Solubility Prediction : Use COSMO-RS to estimate logP values and optimize solvent systems for biological testing .

Q. How should researchers resolve discrepancies in physicochemical property measurements?

Methodological Answer:

  • Replicate Experiments : Perform triplicate measurements (e.g., logP via shake-flask method) with statistical validation (p < 0.05 ANOVA) .
  • Cross-Validation : Compare HPLC purity data with elemental analysis (%C, %H, %N) to detect impurities .
  • Control Variables : Standardize solvent polarity (e.g., dielectric constant) and temperature during solubility assays .

Q. What experimental designs are optimal for studying environmental fate or biodegradation?

Methodological Answer:

  • Split-Plot Design : Test abiotic (pH, UV exposure) and biotic (microbial consortia) factors in randomized blocks. Use LC-MS/MS to quantify degradation products .
  • Ecotoxicology Assays : Expose Daphnia magna or Vibrio fischeri to measure LC50_{50} values. Normalize data to OECD Test Guideline 202 .
  • Longitudinal Analysis : Monitor half-life in soil/water matrices over 6–12 months with seasonal controls .

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